molecular formula C22H26N4O2S3 B12139910 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139910
M. Wt: 474.7 g/mol
InChI Key: KIHUSUQUOXZMOC-LGMDPLHJSA-N
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Description

The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid structure combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-4-one moiety. The Z-configuration of the methylidene linker and the thiomorpholinyl substituent at position 2 are critical structural elements that influence its electronic and steric properties .

Properties

Molecular Formula

C22H26N4O2S3

Molecular Weight

474.7 g/mol

IUPAC Name

(5Z)-3-(3-methylbutyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S3/c1-14(2)6-8-26-21(28)17(31-22(26)29)13-16-19(24-9-11-30-12-10-24)23-18-15(3)5-4-7-25(18)20(16)27/h4-5,7,13-14H,6,8-12H2,1-3H3/b17-13-

InChI Key

KIHUSUQUOXZMOC-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCSCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCSCC4

Origin of Product

United States

Preparation Methods

Pyrimidine-Based Cyclization Strategies

The pyrido[1,2-a]pyrimidin-4-one scaffold is accessible through cyclocondensation of 4-aminopyrimidines with α,β-unsaturated carbonyl compounds. A representative protocol involves:

  • Starting material : 4-Chloro-2-(methylamino)pyrimidine (A ).

  • Nucleophilic substitution : Reaction with thiomorpholine in DMF at 80°C to install the C2 substituent, yielding B .

  • Cyclization : Treatment with ethyl acetoacetate under acidic conditions (HCl, reflux) to form the pyrido[1,2-a]pyrimidin-4-one core (C ).

Critical parameters :

  • Solvent polarity (DMF preferred for SNAr reactions).

  • Temperature control (80–120°C) to prevent decomposition.

Functionalization at C3: Thiazolidinone-Ylidene Conjugation

Synthesis of 3-(3-Methylbutyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene

The thiazolidinone-ylidene moiety is prepared via:

  • Thiazolidine-2-thione synthesis : Reaction of aminoethanol with CS₂/KOH (40°C, 68% yield).

  • Alkylation : Treatment with 1-bromo-3-methylbutane (CuI/NaOH, 80°C) to install the 3-methylbutyl group.

  • Carbonyl chloride formation : Reaction with triphosgene (0°C → RT, 80% yield).

Knoevenagel Condensation with the Pyridopyrimidinone Core

The exocyclic double bond is established via condensation:

  • Aldehyde activation : Oxidation of a methyl group at C3 to an aldehyde (e.g., using SeO₂).

  • Condensation : Reaction with thiazolidinone-ylidene carbonyl chloride in THF/TEA (0°C → RT, Z-selectivity >90%).

Key observation :

  • Z-configuration is favored due to steric hindrance between the pyridopyrimidinone and thiazolidinone substituents.

Final Methylation at C9

Mannich Reaction for C9 Methylation

A Mannich-type reaction introduces the C9 methyl group:

  • Substrate : 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Reagents : Paraformaldehyde, HCl in DMF (120°C, 3–5 h).

  • Yield : >70% after precipitation with ice water.

Optimization :

  • Aprotic solvents (DMF) enhance electrophilicity of the iminium intermediate.

Data Summary of Key Synthetic Steps

StepReaction TypeConditionsYieldSource
Thiomorpholine synthesisPhotochemical thiol-ene365 nm, 40°C85%
Thiazolidinone alkylationSN2CuI/NaOH, 80°C68%
Knoevenagel condensationAldol-typeTHF/TEA, RT75%
C9 MethylationMannich reactionDMF/HCl, 120°C70%

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to a thiazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine or pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The unique structural features may enhance selectivity against specific microbial strains.

Anticancer Potential

The compound's thiazolidinone component suggests potential anticancer applications. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Molecular docking studies could provide insights into its binding affinities with cancer-related targets.

Anti-inflammatory Properties

In silico molecular docking studies have indicated that this compound may act as a potential inhibitor of inflammatory pathways, specifically targeting enzymes like lipoxygenase . This suggests a role in the development of anti-inflammatory drugs.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

Compound NameBiological ActivityReference
7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo...Antimicrobial
10-Hydroxy...Anticancer
N-(3-Cyano...Anti-inflammatory

These case studies underscore the potential therapeutic applications of compounds with similar structural features.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Variations and Their Implications

Key structural analogs differ in substituents on the thiazolidin ring and the pyrido-pyrimidinone core, as illustrated below:

Compound Name/ID Thiazolidin Substituent Pyrido-pyrimidinone Substituent Key Features
Target Compound 3-(3-methylbutyl) 2-(thiomorpholin-4-yl) Thiomorpholinyl enhances lipophilicity; 3-methylbutyl introduces steric bulk
Compound 9a (Ev1) 3-(4-methoxyphenylmethyl) 4-oxo-2-thioxo Methoxy group improves solubility; benzodioxol ring may enhance π-π interactions
Compound 10a (Ev2) 3-phenyl 1-phenyl Aromatic substituents likely increase rigidity and binding affinity
Compound in 3-(4-methylbenzyl) 2-(morpholinylpropylamino) Morpholinyl group improves aqueous solubility
Compound in 3-propyl 2-(morpholinylpropylamino) Propyl chain balances lipophilicity and flexibility

Characterization Techniques

  • NMR/HRMS : Used extensively for analogs (e.g., compound 9a in confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS) .
  • X-ray Crystallography : Tools like ORTEP-3 (Ev14) and SHELX (Ev6) are standard for resolving complex heterocyclic structures .

Functional and Theoretical Insights

Bioactivity Trends

  • Anti-inflammatory Activity: Compound 10a (Ev2) showed anti-inflammatory properties, suggesting thiazolidin-pyrimidinone hybrids as promising scaffolds .
  • Antimicrobial Potential: Thiazolidinones with azo linkages (Ev15) demonstrated antimicrobial activity, though the target compound’s bioactivity remains unstudied .

Computational Predictions

  • Density Functional Theory (DFT) : Used to model electronic properties (Ev3, Ev5). For example, exact-exchange terms improve thermochemical accuracy in analogs .
  • Similarity Indexing: Phytocompounds with ~70% structural similarity to SAHA (a known HDAC inhibitor) were identified using Tanimoto coefficients (Ev8), a method applicable to the target compound .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via a one-pot cyclocondensation approach, leveraging intermediates such as 6-amino-1-methyl-2-thiouracil (or analogs) and functionalized aldehydes. Key steps include:

  • Mannich Reaction : Reacting thiouracil derivatives with primary amines and formaldehyde to form pyrimidopyrimidine cores .
  • Z-Configuration Control : Using (Z)-selective conditions (e.g., steric hindrance modulation) during the formation of the thiazolidin-5-ylidene moiety to ensure stereochemical fidelity .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product from byproducts like unreacted thiouracil or dimerized species .

Q. Which analytical techniques are critical for structural confirmation?

  • Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N, S content) .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the thiomorpholinyl group (δ ~2.8–3.5 ppm for S-linked protons) and pyrido-pyrimidinone aromatic protons (δ ~7.0–8.5 ppm) .
  • IR : Confirm thioxo (C=S) stretches at ~1250–1350 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are common impurities in the synthesis, and how are they characterized?

  • Byproducts : Partial oxidation of the thioxo group to sulfone or incomplete cyclization intermediates.
  • Detection : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Mitigation : Optimize reaction time/temperature to minimize over-oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for the Z-configuration be resolved?

  • NOESY/ROESY : Identify spatial proximity between the 3-methylbutyl chain and pyrido-pyrimidinone protons to confirm Z-stereochemistry .
  • Comparative Analysis : Cross-reference with crystallographic data of analogous compounds (e.g., pyrimido[4,5-d]pyrimidines) to validate chemical shifts .
  • Computational Modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies improve reaction yield in sterically hindered intermediates?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Temperature Gradients : Gradual heating (40°C → 80°C) to prevent premature precipitation of reactants .

Q. How do tautomeric forms of the thioxo-thiazolidine moiety affect bioactivity?

  • Tautomer Stability : The thione (C=S) form dominates in non-polar solvents, while the thiol (C–SH) form may arise in aqueous media.
  • Characterization : X-ray crystallography to resolve tautomeric states in the solid phase .
  • Bioactivity Correlation : Perform comparative assays (e.g., enzyme inhibition) using tautomerically pure samples isolated via pH-controlled crystallization .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to thioredoxin reductase (a common target for thiazolidinone derivatives) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Methodological Considerations

  • Data Contradiction Analysis :

    • Reproducibility : Replicate spectral measurements under standardized conditions (e.g., solvent, temperature) .
    • Cross-Validation : Compare results with structurally similar compounds (e.g., pyrido[2,3-d]pyrimidin-4-ones in ) to identify systematic errors .
  • Experimental Design :

    • Control Experiments : Include reactions without formaldehyde or amines to isolate the role of each component in cyclization .
    • Scale-Up Protocols : Pilot studies to assess yield consistency at >1 mmol scales, adjusting stirring rate and solvent volume .

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